(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione
Overview
Description
(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones. This compound is characterized by the presence of a bromine atom, two methoxy groups, and an iodine atom attached to a benzylidene and phenyl ring, respectively. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with an appropriate hydrazine derivative to form the benzylidene intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Cyclization: The benzylidene intermediate undergoes cyclization with 4-iodophenylhydrazine to form the pyrazolidine-3,5-dione core. This step often requires the use of a base such as sodium hydroxide or potassium carbonate and is conducted under elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or removal of halogen atoms.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives or dehalogenated compounds.
Scientific Research Applications
(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials, including organic semiconductors and liquid crystals.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of (4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(2-chloro-4,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione
- (4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-bromophenyl)pyrazolidine-3,5-dione
- (4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and iodine atoms, along with the methoxy groups, allows for unique reactivity and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrIN2O4/c1-25-15-8-10(14(19)9-16(15)26-2)7-13-17(23)21-22(18(13)24)12-5-3-11(20)4-6-12/h3-9H,1-2H3,(H,21,23)/b13-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVDJNNFNNPXTO-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrIN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361084 | |
Record name | AC1LODTV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-90-2 | |
Record name | AC1LODTV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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